Trimethyl(trichloromethyl)silane

Description

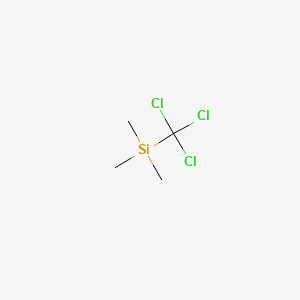

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl(trichloromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Si/c1-8(2,3)4(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDRPXAFGRVSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391896 | |

| Record name | trimethyl(trichloromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5936-98-1 | |

| Record name | trimethyl(trichloromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trimethyl(trichloromethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trimethyl Trichloromethyl Silane

Classical and Established Synthetic Routes to Trimethyl(trichloromethyl)silane

One of the established methods for the preparation of this compound involves the decarboxylation of trimethylsilyl (B98337) trichloroacetate. This reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107), and is facilitated by the presence of a tertiary amine like triethylamine. google.com The trimethylsilyl ester of trichloroacetic acid is heated, leading to the elimination of carbon dioxide and the formation of the desired product.

Another classical approach involves the reaction of a suitable trichloromethyl anion equivalent with a trimethylsilyl halide. However, the generation and stability of the trichloromethyl anion can present significant challenges, often requiring the use of strong bases and cryogenic temperatures.

| Reaction | Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Decarboxylation of Trimethylsilyl trichloroacetate | Trimethylsilyl trichloroacetate, Triethylamine | Tetrahydrofuran | Heating | google.com |

Advanced and High-Yield Preparative Methods for this compound

More recent advancements in synthetic chemistry have led to the development of highly efficient, one-pot procedures for the synthesis of this compound. A notable example is the in situ generation of the compound from chloroform (B151607) and chlorotrimethylsilane (B32843). organic-chemistry.orgnih.gov This method employs a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS), in a suitable solvent like tetrahydrofuran (THF) at very low temperatures (below -60 °C). organic-chemistry.org

The this compound is generated in the reaction mixture and immediately consumed by a co-reactant, such as an aldehyde or ketone, to produce 2,2,2-trichloromethylcarbinols. organic-chemistry.orgnih.gov This approach is advantageous as it avoids the isolation of the volatile and difficult-to-handle this compound. organic-chemistry.orgnih.gov The procedure has been shown to be scalable and provides good to excellent yields of the final products. organic-chemistry.org

| Reaction | Reagents | Base | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|---|

| In situ generation from Chloroform | Chloroform, Chlorotrimethylsilane | LiHMDS | THF | < -60 °C | One-pot, avoids isolation of the product | organic-chemistry.orgnih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on improving the environmental footprint of the manufacturing process through waste reduction, energy efficiency, and the use of less hazardous materials.

While completely solvent-free methods for the synthesis of this compound are not widely reported, the development of one-pot, in situ generation techniques represents a significant step towards reducing solvent usage. organic-chemistry.orgnih.gov By generating and consuming the reagent in the same vessel, these methods eliminate the need for separate reaction and purification steps, thereby minimizing the volume of solvents required for extraction and chromatography.

Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The synthesis of this compound via the in situ reaction of chloroform and chlorotrimethylsilane can be analyzed for its atom economy. While the reaction itself is efficient, the use of a strong base like LiHMDS generates stoichiometric amounts of byproducts.

Scale-Up and Industrial Synthetic Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. The in situ generation method offers significant advantages for large-scale synthesis. organic-chemistry.org Key considerations include:

Handling of Reagents : The use of highly reactive and potentially hazardous reagents like strong bases requires specialized handling and reactor systems to ensure safety.

Temperature Control : The reactions are often highly exothermic and require precise temperature control, especially at low temperatures, which can be energy-intensive on an industrial scale. organic-chemistry.org

Process Control : Maintaining a one-pot process on a large scale requires sophisticated process control to manage reaction rates, reagent addition, and heat transfer effectively.

Waste Management : The disposal of byproducts, including spent base and solvent, must be managed in an environmentally responsible and cost-effective manner.

The scalability of the one-pot procedure has been demonstrated, highlighting its potential for efficient and selective large-scale chemical transformations. organic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of Trimethyl Trichloromethyl Silane

Fundamental Reaction Pathways Initiated by Trimethyl(trichloromethyl)silane

The reactions involving this compound can be broadly categorized based on the type of activation: nucleophilic, electrophilic, or thermal/radical-type processes. These pathways often lead to the formation of highly reactive intermediates that are central to its synthetic utility.

Nucleophilic activation is a primary pathway for the reactivity of this compound. This process involves the attack of a nucleophile on the silicon atom, which facilitates the transfer of the trichloromethyl group as a trichloromethide anion ([CCl₃]⁻) equivalent to an electrophile. The silicon atom acts as a Lewis acid, stabilizing the intermediate species formed during the reaction.

A prominent application of this mechanism is the addition of the trichloromethyl group to carbonyl compounds. To circumvent the challenges of handling the volatile and moisture-sensitive this compound, procedures have been developed for its in situ generation and subsequent reaction. organic-chemistry.orgscilit.com In one such scalable method, chloroform (B151607) and chlorotrimethylsilane (B32843) are treated with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) in THF at low temperatures (below -60 °C). organic-chemistry.org The base deprotonates chloroform to generate the trichloromethide anion, which is immediately trapped by chlorotrimethylsilane to form this compound.

A catalyst, such as tetra-n-butylammonium acetate (B1210297), can then be used to activate the in situ generated silane (B1218182), promoting its reaction with various aldehydes and ketones to produce trimethylsilyl-protected 2,2,2-trichloromethylcarbinols in good yields. organic-chemistry.org This method avoids exposing the carbonyl substrate to the strongly basic conditions used to generate the anion directly. organic-chemistry.orgscilit.com The resulting TMS-protected ethers can be readily deprotected to yield the final 2,2,2-trichloromethylcarbinol products. organic-chemistry.org

Table 1: Synthesis of Trichloromethylcarbinols via In Situ Generation of this compound

| Entry | Carbonyl Substrate | Product Yield (%) | Diastereomeric Ratio (if applicable) |

| 1 | 4-Piperidinone Derivative | 78 | 9:1 |

| 2 | Benzaldehyde | 85 | N/A |

| 3 | Cyclohexanone | 75 | N/A |

| 4 | Acetophenone | 60 | N/A |

Data sourced from studies on the in situ generation and reaction of this compound with various carbonyls. organic-chemistry.orgscilit.com

While often reacting via nucleophilic activation, this compound can also engage in electrophilic pathways. In these reactions, the silane itself or a derivative acts as the electrophile. One documented example is the interaction of this compound with silica (B1680970) surfaces. researchgate.net The reaction proceeds through an electrophilic proton substitution mechanism (SEi) with the isolated silanol (B1196071) groups (Si-OH) on the silica surface. researchgate.net This process results in the silylation of the surface, effectively capping the residual silanol groups. researchgate.net

In the context of its reaction with nucleophiles, the silicon center of this compound behaves as an electrophile. The attack by the nucleophile (e.g., a fluoride (B91410) ion or a Lewis base) on the silicon atom is the key step that initiates the transfer of the trichloromethyl anion.

Beyond ionic pathways, this compound can serve as a precursor to reactive intermediates via processes that can have radical character, most notably the generation of dichlorocarbene (B158193) (:CCl₂). The thermal decomposition of related organosilanes is a known method for producing carbenes. For instance, the pyrolysis of trifluoro(trichloromethyl)silane at 140–180 °C is used to generate dichlorocarbene for C-H insertion reactions. rsc.org This transformation proceeds via an alpha-elimination mechanism, where a chloride ion is eliminated along with the silyl (B83357) group to form the carbene.

While the broader field of organosilicon chemistry features reagents like tris(trimethylsilyl)silane (B43935) that are explicitly used to initiate radical chain reactions nih.govorganic-chemistry.org, the primary non-ionic pathway reported for this compound itself is the generation of dichlorocarbene, which is a reactive intermediate rather than a propagating radical chain carrier. rsc.orgwikipedia.org

Stereoelectronic and Steric Effects Governing this compound Reactivity

The reactivity and selectivity of this compound are significantly influenced by both stereoelectronic and steric factors. The bulky nature of the trimethylsilyl (B98337) group and the sterically demanding trichloromethyl group can dictate the accessibility of the reagent to the reaction center.

These effects are evident in diastereoselective reactions. For example, the addition of in situ generated this compound to 2-substituted 4-piperidinones shows high diastereoselectivity, with ratios up to 9:1 being reported. organic-chemistry.orgscilit.com This selectivity arises from the preferential attack of the trichloromethyl nucleophile from the less sterically hindered face of the piperidinone ring, a process guided by the existing stereocenter.

Similarly, steric hindrance can affect the feasibility of certain reactions. In reactions of trimethyl(pentafluorophenyl)silane, which is analogous to this compound, bulky substituents on the ketone substrate were found to hinder the nucleophilic addition at the carbonyl group. osti.gov It can be inferred that similar steric constraints would apply to the reactions of this compound with sterically encumbered electrophiles.

Characterization and Role of Transient Intermediates in this compound Reactions

The chemistry of this compound is largely defined by the transient intermediates it generates. The two most important intermediates are the trichloromethyl anion and dichlorocarbene.

Trichloromethyl Anion ([CCl₃]⁻): This intermediate is generated under nucleophilic activation conditions. For instance, the interaction with a fluoride source or a strong base leads to the formation of a hypervalent silicon species which then releases the trichloromethide anion. organic-chemistry.orgresearchgate.net This anion is a potent nucleophile that readily adds to electrophilic centers, most commonly carbonyl groups, to form new carbon-carbon bonds, leading to trichloromethyl-substituted alcohols. organic-chemistry.orgscilit.com

Dichlorocarbene (:CCl₂): This highly reactive intermediate is not typically isolated. wikipedia.org It is formed from this compound through thermal decomposition, which involves an α-elimination reaction. rsc.org Once generated, dichlorocarbene can undergo a variety of characteristic reactions. It can insert into C-H bonds, with a preference for tertiary C-H bonds over others. rsc.org It also readily participates in [1+2] cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes. wikipedia.org For example, dichlorocarbene generated from lithium trichloromethide reacts with 1,2,3-trimethylcyclopropene to yield a cyclobutene (B1205218) derivative, proceeding through a presumed, but undetected, bicyclobutane intermediate. rsc.org

Kinetic and Thermodynamic Parameters of Transformations Mediated by this compound

Detailed quantitative kinetic and thermodynamic data for many reactions involving this compound are not extensively reported in the literature. However, the reaction conditions required for its different transformation pathways provide qualitative insights into the energetic parameters.

The nucleophilic activation pathway to generate and react the trichloromethyl anion is typically performed at very low temperatures. The in situ generation from chloroform and chlorotrimethylsilane requires temperatures below -60 °C to control the reaction and prevent side reactions. organic-chemistry.org This suggests a low activation barrier for the desired reaction once the reagents are mixed but also indicates that the intermediates or reagents may be unstable at higher temperatures.

In contrast, the thermal generation of dichlorocarbene requires significantly higher temperatures, in the range of 140–180 °C. rsc.org This indicates a much higher activation energy for the thermal α-elimination pathway compared to the ionic pathways.

The choice of reaction conditions (temperature, catalyst, solvent) is therefore critical in directing the reactivity of this compound down a specific mechanistic path, as summarized in the table below.

Table 2: Comparison of Reaction Conditions and Intermediates

| Activation Method | Typical Temperature | Key Intermediate | Primary Application |

| Nucleophilic (Base/Catalyst) | < -60 °C | Trichloromethyl Anion ([CCl₃]⁻) | Addition to carbonyls |

| Thermal Decomposition | 140 - 180 °C | Dichlorocarbene (:CCl₂) | C-H insertion, Cycloaddition |

This table provides a qualitative comparison based on typical reported procedures. organic-chemistry.orgrsc.org

Influence of Solvent Systems and Ancillary Additives on Reaction Outcomes

The activation of the silicon-carbon bond in this compound typically requires a nucleophilic catalyst. This activation leads to the formation of a hypervalent silicon species, which then releases the trichloromethyl anion. The solvent's role extends beyond simply dissolving the reactants; it can influence the stability of key intermediates and the efficacy of the additive.

Detailed Research Findings:

A key application of this compound is in the synthesis of 2,2,2-trichloromethylcarbinols from carbonyl compounds. Research in this area has highlighted the effectiveness of specific solvent-additive combinations. For instance, a scalable, one-pot procedure for the synthesis of TMS-protected-2,2,2-trichloromethylcarbinols proceeds efficiently using tetrahydrofuran (B95107) (THF) as the solvent. uni-heidelberg.de In this system, the reaction is catalyzed by tetra-n-butylammonium acetate , which accelerates the addition of the trichloromethyl group to aldehydes and ketones. uni-heidelberg.de The use of THF is advantageous as it is a polar aprotic solvent capable of solvating the intermediate species without interfering with the reaction.

While direct comparative studies on a range of solvents for this compound are not extensively documented, the behavior of the closely related trimethyl(trifluoromethyl)silane provides significant insights. For the trifluoromethyl analogue, polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) have been shown to be essential for promoting the nucleophilic addition to aldehydes, leading to the formation of 1,2-adducts in good yields. nih.gov This suggests that similar polar aprotic solvents would likely enhance the reactivity of this compound in analogous transformations.

Ancillary additives are indispensable for initiating the transfer of the trichloromethyl group. These additives are typically nucleophilic and function by attacking the silicon atom, thereby facilitating the cleavage of the Si-CCl₃ bond. Fluoride ions, delivered from sources such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), are common activators in reactions involving organosilanes. osti.gov In the context of trimethyl(trifluoromethyl)silane, catalytic amounts of CsF have been effectively used in solvents like ethylene (B1197577) glycol dimethyl ether for the trifluoromethylation of enones. organic-chemistry.org The choice of the cation associated with the fluoride can also play a significant role in the reaction rate. rsc.org

The table below summarizes the reported solvent and additive systems for reactions involving this compound and its trifluoromethyl analog, highlighting the reaction outcomes.

| Reagent | Substrate | Solvent | Additive/Catalyst | Product | Yield | Reference |

| This compound | Aldehydes/Ketones | THF | Tetra-n-butylammonium acetate | TMS-protected-2,2,2-trichloromethylcarbinols | Good to Excellent | uni-heidelberg.de |

| Trimethyl(trifluoromethyl)silane | Aldehydes | DMSO, DMF, NMP | None (solvent-promoted) | Fluoroalkylated alcohols | Good | nih.gov |

| Trimethyl(trifluoromethyl)silane | trans-Enones | Ethylene glycol dimethyl ether | Cesium fluoride (CsF) | trans-α-Trifluoromethyl allylic alcohols | >90% | organic-chemistry.org |

| Trimethyl(trifluoromethyl)silane | Carbonyl compounds | Various | Fluoride sources (TBAF, CsF, etc.) | Trifluoromethylated products | Not specified | osti.gov |

Synthetic Applications of Trimethyl Trichloromethyl Silane in Organic Transformations

Trichloromethylation Reactions Facilitated by Trimethyl(trichloromethyl)silane

The core utility of this compound lies in its ability to deliver the trichloromethyl anion equivalent to electrophilic substrates. This process is typically initiated by a nucleophilic catalyst, such as a fluoride (B91410) source or an alkoxide, which activates the silicon-carbon bond.

Carbon-Carbon Bond Formation via Trichloromethylation

A significant application of this compound is in the formation of new carbon-carbon bonds, a fundamental operation in organic synthesis. scholaris.ca The reaction with carbonyl compounds, such as aldehydes and ketones, yields trichloromethyl carbinols, which are valuable synthetic intermediates. scilit.com

The general mechanism involves the nucleophilic attack of the in situ generated trichloromethyl anion on the electrophilic carbonyl carbon. This addition reaction leads to the formation of a new carbon-carbon single bond and a resulting alcohol functionality. A scalable, one-pot procedure has been developed for this transformation, which avoids the need to isolate the volatile and difficult-to-handle this compound. organic-chemistry.orgacs.org This method often employs a base like lithium bis(trimethylsilyl)amide (LiHMDS) to generate the reagent in situ from chloroform (B151607) and chlorotrimethylsilane (B32843) at low temperatures. acs.org

The reaction is applicable to a wide array of aldehydes and ketones, including structurally diverse and complex molecules. scilit.com The resulting 2,2,2-trichloromethylcarbinols can be further transformed into other functional groups, highlighting the synthetic utility of this method. organic-chemistry.org

Table 1: Examples of Carbon-Carbon Bond Formation using this compound with Carbonyl Compounds

| Entry | Carbonyl Compound | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | 1-Phenyl-2,2,2-trichloroethanol | 95 | scilit.com |

| 2 | Cyclohexanone | 1-(Trichloromethyl)cyclohexanol | 88 | scilit.com |

| 3 | Acetophenone | 1-Phenyl-1-(trichloromethyl)ethanol | 92 | scilit.com |

| 4 | 4-Piperidinone derivative | 4-(Trichloromethyl)-4-piperidinol derivative | 85 | organic-chemistry.org |

Synthesis of Halogenated Organic Scaffolds

The introduction of the trichloromethyl group is a direct pathway to synthesizing a variety of halogenated organic compounds. These compounds are of interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen atoms. thieme-connect.de Trichloromethyl-containing compounds serve as important synthetic intermediates that can be hydrolyzed to carboxylic acids or used to construct other complex molecules. thieme-connect.de

For instance, the addition of the trichloromethyl group to alkenes can lead to the formation of trichloromethyl-substituted alkanes. While the direct addition to simple alkenes can be challenging, activated alkenes, such as those in α,β-unsaturated systems, can undergo conjugate addition. Furthermore, radical-mediated additions can also be employed.

A notable application is in the synthesis of dichlorocyclopropanes. The trichloromethyl anion, generated from this compound, can react with an alkene in the presence of a base. Subsequent elimination of chloride from the intermediate adduct leads to the formation of a dichlorocarbene (B158193), which then undergoes a [1+2] cycloaddition with the alkene to furnish the dichlorocyclopropane ring system.

Functional Group Interconversions Utilizing this compound

Beyond the direct introduction of the trichloromethyl group, this compound facilitates several important functional group interconversions. These transformations often leverage the reactivity of the initially formed trichloromethylated products.

A key example is the conversion of aldehydes and ketones into other functional groups. The 2,2,2-trichloromethylcarbinols obtained from the reaction of carbonyl compounds with this compound can undergo further reactions. For example, treatment of these carbinols with a base can induce a haloform-type reaction, leading to the formation of a carboxylic acid with one less carbon atom.

Alternatively, the trichloromethyl group can be reduced to a dichloromethyl or a methyl group under specific conditions, providing a pathway for deoxygenative functionalization of carbonyl compounds.

Regioselective and Chemoselective Applications of this compound

In molecules containing multiple reactive sites, the selective reaction at a specific position is crucial for synthetic efficiency. This compound, often in conjunction with a suitable catalyst, can exhibit high levels of regioselectivity and chemoselectivity.

For α,β-unsaturated carbonyl compounds, the addition of the trichloromethyl group can be directed to either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). The choice of catalyst and reaction conditions can influence this regioselectivity. For instance, the use of fluoride ion as a catalyst often favors the 1,2-addition product.

Chemoselectivity is demonstrated in reactions with molecules possessing multiple electrophilic functional groups. For example, in a compound containing both an aldehyde and a ketone, it is often possible to selectively react with the more reactive aldehyde functionality. This selectivity is typically achieved by careful control of the reaction temperature and the amount of reagent used. The milder reaction conditions often associated with the in situ generation of this compound can enhance this selectivity. scilit.comorganic-chemistry.org

Stereoselective and Asymmetric Synthesis Strategies Employing this compound

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. This compound has been successfully employed in stereoselective reactions, including both diastereoselective and, to a lesser extent, enantioselective transformations.

Diastereoselective Control in Reactions

When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. High diastereoselectivity is often achievable in the reactions of this compound with chiral substrates. researchgate.net This control arises from the steric and electronic interactions between the existing stereocenter and the approaching reagent.

For example, the addition of the trichloromethyl group to chiral aldehydes or ketones often proceeds with a high degree of diastereoselectivity. scilit.com In a notable study, the reaction of this compound with 2-substituted 4-piperidinones resulted in high diastereoselectivity, with ratios up to 9:1 being reported. organic-chemistry.org This stereochemical outcome can often be predicted using established models of acyclic stereocontrol, such as the Felkin-Anh or Cram-chelation models, depending on the substrate and reaction conditions.

Table 2: Diastereoselective Trichloromethylation of a 2-Substituted 4-Piperidinone

| Substrate | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio | Reference |

| N-Benzyl-2-phenyl-4-piperidinone | 9:1 | organic-chemistry.org |

While truly catalytic asymmetric trichloromethylation reactions using chiral catalysts with this compound are less common, the diastereoselective approach using chiral substrates remains a powerful tool for the synthesis of stereochemically defined molecules.

Enantioselective Transformations and Chiral Induction

While direct enantioselective transformations using this compound as a primary chiral auxiliary are not extensively documented, its application in diastereoselective reactions provides a valuable pathway to chiral molecules. The generation of the trichloromethyl anion from this compound and its subsequent addition to chiral substrates or in the presence of chiral catalysts can lead to products with high diastereomeric excess.

A notable example is the diastereoselective addition of the trichloromethyl group to 2-substituted 4-piperidinones. This reaction, which utilizes in situ generated this compound, has been shown to achieve high diastereoselectivity, with ratios exceeding 9:1. organic-chemistry.org This approach is significant for the synthesis of chiral piperidine (B6355638) derivatives, which are common scaffolds in many biologically active compounds. The stereochemical outcome is dictated by the existing stereocenter on the piperidinone ring, which directs the incoming trichloromethyl nucleophile to a specific face of the carbonyl group.

Furthermore, the use of chiral ligands in conjunction with a metal catalyst and this compound can, in principle, facilitate enantioselective trichloromethylation reactions. Although specific examples directly employing this compound in this context are still emerging, related methodologies using other sources of the CCl3 group have demonstrated the feasibility of this strategy. The development of such catalytic enantioselective processes would represent a significant advancement, enabling the direct synthesis of enantioenriched trichloromethylated compounds.

Research has also explored the use of chiral sulfoxides to induce chirality in conjugate additions. For instance, the reaction of p-tolyl α-lithio-β-(trimethylsilyl)ethyl sulfoxide (B87167) with α,β-unsaturated esters results in conjugate addition products as a single diastereomer. nih.gov While this doesn't directly involve this compound, it highlights a strategy where a silicon-containing reagent, guided by a chiral auxiliary, can achieve high levels of stereocontrol.

Integration of this compound in Multicomponent Reactions

This compound is a valuable reagent for multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product. Its ability to generate the trichloromethyl anion under mild conditions makes it an ideal component for such transformations.

One of the key applications of this compound in MCRs is in the synthesis of 2,2,2-trichloromethylcarbinols. organic-chemistry.orgscilit.com A scalable, one-pot procedure has been developed where this compound is generated in situ from chloroform and chlorotrimethylsilane using a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures. organic-chemistry.org This reactive intermediate then readily adds to a variety of aldehydes and ketones, which can be simple or complex substrates, to furnish the corresponding silyl-protected trichloromethylcarbinols. organic-chemistry.org Subsequent deprotection yields the final carbinol products. This method avoids the need to handle the difficult-to-isolate this compound and circumvents the use of strongly basic conditions on the carbonyl substrate itself. organic-chemistry.orgscilit.com

The scope of this transformation is broad, encompassing a range of structurally diverse aldehydes and ketones. scilit.com This versatility allows for the rapid generation of a library of trichloromethylated compounds, which are valuable intermediates in medicinal chemistry and materials science.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield (%) | Reference |

| Chloroform | Chlorotrimethylsilane | LiHMDS | This compound (in situ) | - | organic-chemistry.org |

| Aldehyde/Ketone | This compound (in situ) | Tetrabutylammonium (B224687) acetate (B1210297) | TMS-protected 2,2,2-trichloromethylcarbinol | Moderate to Excellent | organic-chemistry.org |

Interactive Data Table: Multicomponent Reaction for Trichloromethylcarbinol Synthesis

Strategic Applications of this compound in Complex Molecule Synthesis

The introduction of the trichloromethyl group can be a crucial step in the total synthesis of natural products and the preparation of their analogues. While specific examples detailing the use of this compound in the complete synthesis of a named natural product are not prevalent in the readily available literature, its role in creating key synthetic intermediates is significant. The trichloromethyl group can serve as a precursor to other functional groups or can be a critical part of the final molecular architecture, influencing the biological activity of the molecule.

The synthesis of complex molecules often relies on the stereocontrolled formation of carbon-carbon bonds. As demonstrated in the diastereoselective additions to piperidinones, this compound can be used to install a trichloromethyl group with a high degree of stereocontrol, a fundamental requirement in the synthesis of complex, stereochemically rich natural products. organic-chemistry.org

This compound and related organosilicon compounds are instrumental in the synthesis of intermediates for the agrochemical and pharmaceutical industries. anshulchemicals.com The trichloromethyl group is a common feature in many pesticides and herbicides, and its introduction is a key synthetic transformation.

In pharmaceutical synthesis, the incorporation of a trifluoromethyl group is a widely used strategy in modern drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. jelsciences.com While this compound introduces a trichloromethyl group, this can often be converted to the desired trifluoromethyl group through subsequent chemical transformations. Therefore, this compound serves as a valuable building block for accessing these important fluorinated motifs.

For instance, the synthesis of various biologically active molecules, including potential drug candidates, involves the use of trichloromethylated intermediates. The development of scalable and efficient methods for the synthesis of 2,2,2-trichloromethylcarbinols using in situ generated this compound is particularly relevant for the large-scale production of pharmaceutical intermediates. organic-chemistry.orgscilit.com

| Industry | Application | Compound Type | Reference |

| Agrochemical | Synthesis of crop protection agents | Trichloromethyl-containing compounds | anshulchemicals.com |

| Pharmaceutical | Synthesis of active pharmaceutical ingredients (APIs) and intermediates | Trichloromethylated and trifluoromethylated compounds | anshulchemicals.comjelsciences.com |

Interactive Data Table: Industrial Applications of Trichloromethylated Intermediates

Innovative Reaction Conditions for this compound Chemistry

The application of flow chemistry and continuous processing to reactions involving this compound offers significant advantages in terms of safety, scalability, and efficiency. The in situ generation of this reagent, which is often preferred due to its challenging handling characteristics, is particularly well-suited for a flow-based setup. organic-chemistry.org

While specific, detailed studies on the continuous flow synthesis utilizing this compound are still an emerging area of research, the decomposition of the related compound methyltrichlorosilane (B1216827) has been studied in high-temperature flow reactors. osti.gov These studies provide insights into the reaction mechanisms and product distributions under continuous flow conditions, which can inform the design of similar processes for this compound. The development of robust flow chemistry protocols for the generation and subsequent reaction of this compound holds great promise for its broader application in industrial synthesis.

Microwave and Sonochemical-Assisted Reactions

Modern synthetic chemistry has increasingly adopted alternative energy sources like microwave (MW) irradiation and ultrasound to accelerate chemical reactions, improve yields, and enhance selectivity. wikipedia.orgnih.govacs.org These techniques offer advantages over conventional heating methods by providing rapid and uniform heating throughout the reaction medium. wikipedia.org

Microwave-Assisted Reactions:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. nih.gov This rapid, in-core heating can lead to dramatic rate enhancements, often reducing reaction times from hours to minutes. wikipedia.org While the application of microwave irradiation is widespread in organic synthesis, including cycloaddition reactions, its specific use with this compound is not extensively documented in dedicated studies. rsc.org However, the principles of MAOS suggest its potential utility in reactions involving this reagent. For instance, the generation of dichlorocarbene from this compound is typically initiated by a nucleophilic catalyst, a process that could potentially be accelerated under microwave conditions.

An area where microwave assistance has been noted is in the transformation of products derived from dichlorocarbene. For example, the ring-opening of dichlorophenylthiocyclopropanes, which are themselves formed from the addition of dichlorocarbene to the corresponding cycloalkenes, has been successfully achieved using silver tetrafluoroborate (B81430) on alumina (B75360) under microwave irradiation. This indicates the compatibility of dichlorocyclopropane derivatives with microwave conditions, suggesting that the initial dichlorocyclopropanation step using this compound could also be amenable to this technology.

Sonochemical-Assisted Reactions:

Sonochemistry harnesses the energy of ultrasound to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. wikipedia.orgorganic-chemistry.org This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating chemical reactions. rsc.org

The application of ultrasound has been shown to be beneficial in a wide range of organic reactions, particularly in heterogeneous systems. organic-chemistry.org While there is a report on the ultrasonic treatment of silanes leading to novel silicon structures, specific studies detailing the use of this compound for dichlorocarbene generation under ultrasonic irradiation are not prevalent in the literature. acs.org However, a related study describes the ultrasound-promoted synthesis of 3-trichloromethyl-5-alkyl(aryl)-1,2,4-oxadiazoles, demonstrating that molecules containing a trichloromethyl group can be effectively utilized in sonochemical reactions, achieving higher yields and shorter reaction times compared to conventional methods. nih.gov This suggests a potential for similar rate enhancements in dichlorocarbene generation from this compound.

The table below summarizes the general conditions and outcomes for these advanced energy-assisted reactions, drawing parallels from related transformations.

| Energy Source | Typical Reaction | Substrate Example | Product Example | Conditions | Reported Advantages |

| Microwave | Ring-opening of Dichlorocyclopropanes | 1,1-dichloro-2-phenylthiocyclopropane | Substituted diene | Silver tetrafluoroborate on alumina, MW irradiation | Rapid reaction |

| Ultrasound | Oxadiazole Synthesis | Trichloroacetoamidoxime and acyl chlorides | 3-trichloromethyl-5-alkyl(aryl)-1,2,4-oxadiazole | Ultrasound irradiation | Improved yields, shorter reaction times |

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) is a powerful technique that simplifies the purification process in multi-step syntheses by anchoring the starting material to an insoluble solid support. acs.org Reagents in the solution phase are reacted with the substrate-bound resin, and excess reagents and byproducts are easily removed by filtration and washing. This methodology is particularly well-developed for the synthesis of peptides and oligonucleotides but has also been extended to the synthesis of small organic molecules. acs.orgnih.gov

The application of this compound in SPOS is not well-documented. However, the principles of SPOS allow for the speculation of its potential use. For instance, a substrate could be attached to a solid support, and then reacted with dichlorocarbene generated from this compound in the solution phase. This would allow for the modification of the solid-supported substrate, for example, through dichlorocyclopropanation of an olefinic moiety. The resulting product could then be cleaved from the resin for further transformations in solution.

While direct applications of this compound in SPOS are not readily found in the literature, related technologies have been explored. For example, a patent describes a method for preparing a solid-supported version of trimethylsilyl (B98337) trifluoromethanesulfonate, another reactive organosilicon compound. google.com This indicates an interest in heterogenizing reactive silanes for easier handling and purification. Furthermore, photochemical modifications of peptides on a solid-phase resin have been successfully demonstrated, showcasing the adaptability of solid-phase techniques to various reaction conditions. nih.gov

The table below outlines a hypothetical solid-phase synthesis utilizing this compound, based on established SPOS principles.

| Step | Action | Reagents/Conditions | Purpose |

| 1 | Attachment | Olefin-containing substrate, solid support (e.g., polystyrene resin), coupling agent | Anchor substrate to solid phase |

| 2 | Swelling | Dichloromethane (DCM) or other suitable solvent | Prepare resin for reaction |

| 3 | Reaction | This compound, nucleophilic catalyst (e.g., fluoride source) | Dichlorocyclopropanation of the resin-bound olefin |

| 4 | Washing | Solvent washes (e.g., DCM, methanol) | Remove excess reagents and byproducts |

| 5 | Cleavage | Cleavage cocktail (e.g., trifluoroacetic acid) | Release the dichlorocyclopropanated product from the resin |

| 6 | Purification | Chromatography | Isolate the final product |

Catalytic Strategies in Trimethyl Trichloromethyl Silane Mediated Reactions

Transition Metal-Catalyzed Processes with Trimethyl(trichloromethyl)silane

Transition metal catalysis offers powerful tools for the activation of carbon-halogen and silicon-carbon bonds, enabling a variety of transformations that are otherwise challenging. While direct applications with this compound are an emerging field, related transformations of polysubstituted chlorosilanes provide a strong basis for its potential in this area.

Palladium catalysts, in particular, have shown efficacy in the selective dechlorination of polychloromethylsilanes using trichlorosilane (B8805176) as a reductant. Studies have demonstrated that catalysts like palladium(II) acetate (B1210297) and palladium(II) chloride are effective for these reactions, with the rate of dechlorination being influenced by the substituents on the silicon atom and the number of chlorine atoms on the carbon. This suggests the potential for palladium-catalyzed manipulation of the trichloromethyl group in this compound. Furthermore, palladium-catalyzed cross-coupling reactions of chlorosilanes with organometallic reagents such as Grignard and organoaluminum reagents are well-established. researchgate.netnih.govrawdatalibrary.net These methods, which often utilize specialized phosphine (B1218219) ligands like DrewPhos to overcome the strength of the Si-Cl bond, could potentially be adapted for cross-coupling reactions involving the Si-C(Cl3) bond of this compound. nih.gov

Copper-mediated reactions also present a promising avenue. For instance, copper(I) thiophene-2-carboxylate (B1233283) has been used to catalyze the trifluoromethylation of propargylic halides with the analogous trimethyl(trifluoromethyl)silane. researchgate.net This suggests that similar copper-based systems could be effective in promoting the transfer of the trichloromethyl group from this compound to various electrophiles. Visible-light-mediated copper catalysis has also been developed for the trichloromethylative carbonylation of ethylene (B1197577), using carbon tetrachloride as the trichloromethyl source, highlighting the potential for radical-based transformations. nih.govrsc.org

Rhodium catalysts are known to be highly active in hydrosilylation reactions and have also been employed for the direct arylation of silanes. mdpi.comsemanticscholar.org While direct examples with this compound are not prevalent, the proven ability of rhodium complexes to activate Si-H and facilitate C-Si bond formation suggests their potential utility in reactions involving this reagent.

The following table summarizes representative transition metal-catalyzed reactions of related organosilanes, indicating the potential for this compound.

| Catalyst System | Substrate Type | Reaction Type | Potential Application with this compound |

| Pd(OAc)₂ or PdCl₂ / HSiCl₃ | Polychloromethylsilanes | Dechlorination | Selective reduction of the CCl₃ group |

| [Pd(C₃H₅)Cl]₂ / DavePhos | Dichlorosilanes | Cross-coupling with organoaluminums researchgate.net | C-C bond formation at the silicon center |

| Pd catalyst / DrewPhos | Monochlorosilanes | Cross-coupling with Grignard reagents nih.gov | Synthesis of novel organosilanes |

| CuTC | Propargylic halides | Trifluoromethylation with Me₃SiCF₃ researchgate.net | Trichloromethylation of various substrates |

| RhCl(CO)(PPh₃)₂ | Aryl halides | Arylation of trialkylsilanes semanticscholar.org | Synthesis of aryl-substituted trichloromethylsilanes |

Organocatalytic Activation and Enantioselective Catalysis

Organocatalysis has emerged as a powerful strategy for activating organosilicon reagents, often providing high levels of stereocontrol without the need for transition metals. Chiral Lewis bases are particularly effective in activating trichlorosilyl (B107488) compounds, including those related to this compound.

The activation of trichlorosilyl derivatives by chiral Lewis bases, such as phosphoramides, is a well-established principle. nih.govillinois.edu This interaction leads to the formation of a hypervalent silicon species, enhancing the nucleophilicity of groups attached to the silicon or the electrophilicity of the silicon itself. This strategy has been successfully applied in enantioselective aldol (B89426) additions of chiral trichlorosilyl enolates. nih.gov While the intrinsic stereoselectivity of the chiral enolate can be a dominant factor, the external chiral catalyst can exert strong control over the diastereoselectivity of the reaction.

Enantioselective reductive aldol reactions and the reduction of ketimines have been achieved using trichlorosilane in the presence of chiral Lewis base organocatalysts. nih.govresearchgate.net These reactions proceed with high efficiency and enantioselectivity for a broad range of substrates. The development of novel chiral Lewis bases, such as axial-chiral biisoquinoline N,N'-dioxides and helicene-based bipyridine N-monoxides, continues to expand the scope of these transformations to include asymmetric propargylations and allenylations of hydrazones with allenyl- and propargyltrichlorosilanes. fit.edu

A particularly modern approach involves the use of photoredox catalysis for enantioselective trichloromethylation. thieme.de Chiral catalysts activated by visible light can induce asymmetric transformations, opening up new possibilities for the stereocontrolled introduction of the trichloromethyl group.

The table below provides examples of organocatalytic enantioselective reactions involving trichlorosilyl species.

| Organocatalyst | Substrate | Reagent | Reaction Type | Enantiomeric Excess (ee) |

| Chiral Phosphoramide | Chiral trichlorosilyl enolate | Aldehyde | Aldol addition nih.gov | Catalyst-controlled diastereoselectivity |

| Chiral Lewis Base | Ketimine | Trichlorosilane | Reduction researchgate.net | Up to 95% |

| Chiral Lewis Base | Aldehyde / Ketone | Trichlorosilane | Reductive Aldol nih.gov | High |

| Chiral Biisoquinoline N,N'-dioxide | Hydrazone | Trichlorosilane | Hydrosilylation fit.edu | High |

| Visible-light activated chiral catalyst | Olefin | Trichloromethyl source | Trichloromethylation thieme.de | High |

Lewis Acid and Lewis Base Catalysis in this compound Transformations

Both Lewis acids and Lewis bases can play a crucial role in mediating reactions of this compound by activating either the substrate or the silane (B1218182) reagent.

Lewis base catalysis is fundamental to many transformations involving this compound. A key example is the in situ generation of the reagent from chloroform (B151607) and chlorotrimethylsilane (B32843), followed by its addition to carbonyl compounds. organic-chemistry.orgscilit.com In this process, a Lewis base, such as tetra-n-butylammonium acetate, is used as a catalyst to accelerate the reaction between the in situ formed this compound and the aldehyde or ketone. organic-chemistry.org The Lewis base likely activates the silicon center, facilitating the transfer of the trichloromethyl anion or a related species to the carbonyl electrophile. Other Lewis bases, such as tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT), have been used to catalyze the Michael addition of this compound to nitroalkenes.

While specific examples of Lewis acid catalysis directly with this compound are less common in the literature, the principles of Lewis acid catalysis are broadly applicable to organosilicon chemistry. Lewis acids can activate carbonyl compounds and other electrophiles, making them more susceptible to nucleophilic attack by the trichloromethyl group delivered from the silane. Chiral Lewis acids, for instance, have been used in visible-light-triggered cycloaddition/rearrangement cascades and for asymmetric reactions in aqueous media, demonstrating the potential for stereocontrolled transformations. rsc.orgrsc.org The application of such chiral Lewis acid systems to reactions involving this compound could provide a valuable method for synthesizing enantioenriched trichloromethylated products.

| Catalyst Type | Catalyst Example | Substrate | Reaction Type |

| Lewis Base | Tetra-n-butylammonium acetate | Aldehydes, Ketones | Addition of in situ generated Me₃SiCCl₃ organic-chemistry.org |

| Lewis Base | Tetrabutylammonium triphenyldifluorosilicate (TBAT) | Nitroalkenes | Michael Addition |

| Lewis Acid | Chiral AlBr₃-activated oxazaborolidine | Naphthaldehyde derivatives | Cycloaddition/rearrangement cascade rsc.org |

| Lewis Acid | Scandium-based MOF | meso-epoxides | Asymmetric ring-opening rsc.org |

Heterogeneous Catalysis and Reagent Immobilization

Heterogeneous catalysis and the immobilization of reagents or catalysts offer significant advantages in terms of catalyst recovery, recycling, and purification of the final products. These strategies are highly relevant for industrial applications and for making chemical processes more sustainable.

In the context of organosilicon chemistry, heterogeneous catalysts have been successfully employed in various transformations. For example, single-atom platinum catalysts supported on alumina (B75360) nanorods have demonstrated high activity and selectivity in the hydrosilylation of olefins. acs.org Such catalysts offer the benefits of easy separation from the product stream, a significant advantage over their homogeneous counterparts. acs.org Similarly, other precious metals like palladium and rhodium have been supported on various materials for use in hydrosilylation reactions. google.com

The immobilization of catalysts on solid supports is another key strategy. Organosilicon compounds themselves, such as silsesquioxanes and dendrimers, can serve as platforms for creating well-defined, site-isolated catalysts that bridge the gap between homogeneous and heterogeneous systems. rsc.org This approach allows for high catalyst loading and can lead to enhanced stability and recyclability. For instance, recoverable heterogeneous copper catalysts have been developed for azide-alkyne cycloaddition reactions to functionalize organosilicon molecules. rsc.org Rhodium complexes have also been immobilized on silica (B1680970) for use in hydrogenation reactions. researchgate.net

While specific examples of heterogeneous catalysis or immobilization directly involving this compound are not widely reported, the principles are clearly applicable. This compound could be employed in reactions where the catalyst (e.g., a supported palladium or copper species) is in a separate phase. Alternatively, the silane reagent itself or a catalyst that activates it could potentially be immobilized on a solid support for use in flow chemistry or batch processes, facilitating easier product isolation and catalyst reuse.

| Catalysis Type | Catalyst/Support | Reaction Type | Key Advantage |

| Heterogeneous | Platinum single atoms on Al₂O₃ nanorods | Hydrosilylation acs.org | High activity and selectivity, catalyst recyclability |

| Heterogeneous | Platinum on carbon or silica | Hydrosilylation google.com | Improved product quality (low metal content) |

| Heterogeneous | Copper on a solid support | Azide-alkyne cycloaddition rsc.org | Catalyst recovery and low metal leaching |

| Immobilized | Rhodium complex on silica | Hydrogenation researchgate.net | Catalyst reuse |

| Bridging Homogeneous/Heterogeneous | Metallasiloxanes/Silsesquioxanes | Various | Site-isolation, molecularly defined active sites rsc.org |

Computational and Theoretical Studies of Trimethyl Trichloromethyl Silane

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties and reactive behavior of molecules like trimethyl(trichloromethyl)silane. Through the application of quantum mechanics and molecular modeling, researchers can elucidate structural details, map reaction pathways, and predict chemical behavior at an atomic level. These studies are crucial for complementing experimental findings and guiding the rational design of new synthetic methodologies.

Advanced Analytical Techniques in the Research of Trimethyl Trichloromethyl Silane Chemistry

Spectroscopic Methods for Mechanistic Elucidation (e.g., in-situ IR, time-resolved NMR)

Spectroscopic methods that allow for real-time or near-real-time analysis are crucial for understanding the intricate mechanisms of reactions involving trimethyl(trichloromethyl)silane. Techniques like in-situ Infrared (IR) spectroscopy and time-resolved Nuclear Magnetic Resonance (NMR) spectroscopy provide direct insight into the consumption of reactants and the formation of intermediates and products as the reaction unfolds.

In-situ Infrared (IR) Spectroscopy: By immersing a probe directly into the reaction vessel, in-situ IR, particularly Fourier-transform infrared (FTIR) or near-infrared (NIR) spectroscopy, can monitor changes in the vibrational frequencies of functional groups in real-time. For instance, in the in situ generation of this compound from chloroform (B151607) and chlorotrimethylsilane (B32843), one could track the disappearance of the Si-Cl band from the starting material and the appearance of new bands corresponding to the Si-CCl₃ group. In subsequent reactions, such as the addition to a carbonyl compound, the decrease in the C=O stretching frequency and the appearance of C-O and O-Si (in the case of a silylated product) stretching frequencies can be continuously monitored. nih.gov This data allows for the determination of reaction kinetics and can reveal the presence of short-lived intermediates that might otherwise be undetectable. nih.gov

Time-Resolved NMR Spectroscopy: NMR spectroscopy provides detailed structural information. By acquiring spectra at various time points during a reaction, the transformation of reactants to products can be meticulously mapped. For example, ¹H NMR can be used to follow the disappearance of the methyl proton signal of chlorotrimethylsilane and the appearance of the corresponding signal for this compound at a different chemical shift. nih.gov Similarly, ¹³C and ²⁹Si NMR can provide unambiguous evidence for the formation of the Si-CCl₃ moiety and track the fate of the silicon atom throughout the reaction sequence. These time-resolved studies are invaluable for distinguishing between possible reaction pathways and validating proposed mechanisms. nih.gov

Table 1: Application of Spectroscopic Methods for Mechanistic Analysis

| Technique | Analyte/Functional Group | Observation | Mechanistic Insight |

| In-situ IR | Si-Cl (in Chlorotrimethylsilane) | Decrease in absorbance | Consumption of starting material |

| Si-C (in this compound) | Increase in absorbance | Formation of product | |

| C=O (in Aldehyde/Ketone) | Decrease in absorbance | Reaction with carbonyl substrate | |

| Time-Resolved NMR | (CH₃)₃Si-Cl Protons | Signal decrease/disappearance | Rate of reactant consumption |

| (CH₃)₃Si-CCl₃ Protons | Signal appearance/increase | Rate of product formation | |

| ²⁹Si nucleus | Chemical shift change | Confirmation of change in silicon's chemical environment |

Mass Spectrometry for Reaction Monitoring and Identification of Intermediates

Mass spectrometry (MS) is a highly sensitive technique used to identify compounds by measuring their mass-to-charge ratio (m/z). It is particularly powerful for identifying reaction intermediates and for the quantitative monitoring of reaction progress.

Coupling MS with a chromatographic separation method, such as Gas Chromatography (GC-MS), allows for the analysis of complex reaction mixtures. researchgate.net In the context of this compound chemistry, GC-MS can be used to identify the starting materials, the desired product, and any byproducts, such as hexamethyldisilane (B74624) or other silane (B1218182) derivatives. researchgate.netwiley.com

A more advanced MS technique for quantitative analysis is Selected Reaction Monitoring (SRM) , also known as Multiple Reaction Monitoring (MRM). wikipedia.orgresearchgate.net In an SRM experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and then a specific product ion is monitored. wikipedia.orgnih.gov This two-stage filtering process provides exceptional selectivity and sensitivity, allowing for precise quantification of the target analyte even in a complex matrix. researchgate.netnih.gov This is invaluable for reaction optimization, where the effect of changing conditions on the yield of the desired product needs to be accurately measured. For instance, in the synthesis of 2,2,2-trichloromethylcarbinols, SRM could be used to simultaneously monitor the consumption of the starting aldehyde/ketone and the formation of the silylated intermediate and the final alcohol product. organic-chemistry.orgnih.gov

Table 2: Hypothetical SRM Transitions for Reaction Monitoring

| Compound Monitored | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Purpose |

| Chlorotrimethylsilane | 108 ([M]⁺) | 93 ([M-CH₃]⁺) | Monitor reactant consumption |

| This compound | 192 ([M]⁺) | 177 ([M-CH₃]⁺) | Monitor product formation |

| TMS-protected carbinol | [M]⁺ | [M-CH₃]⁺ or [M-CCl₃]⁺ | Monitor intermediate formation |

X-ray Crystallography for Structural Determination of Key Compounds and Intermediates

X-ray crystallography provides definitive, three-dimensional structural information of crystalline compounds at the atomic level. This technique is the gold standard for unambiguously determining the molecular structure of stable products, reagents, and, in favorable cases, key reaction intermediates.

While this compound itself is a liquid, its derivatives or reaction intermediates that are crystalline can be analyzed. For example, if this compound reacts with a substrate to form a stable, crystalline solid, X-ray crystallography can confirm the product's structure, including its stereochemistry.

A pertinent example from the broader field of organosilicon chemistry demonstrates the power of this technique. In a study of (bromodifluoromethyl)trimethylsilane, a related silicon reagent, X-ray crystallography was used not only to determine the precise structure of the reagent itself but also to characterize the structure of a key intermediate formed upon activation—a silyl-capped HMPA cation. cas.cn This type of analysis provides irrefutable evidence for the existence of proposed intermediates and clarifies their role in the reaction mechanism. cas.cn Such structural data on bond lengths, bond angles, and intermolecular interactions are critical for a deep understanding of reactivity. cas.cnmdpi.com

Table 3: Illustrative Crystallographic Data from a Related Organosilane Study

| Compound/Intermediate | Key Structural Feature | Bond Length (Å) | Significance |

| (Bromodifluoromethyl)trimethylsilane cas.cn | Si-C(F₂)Br | 1.912 | Confirms the structure of the starting reagent. |

| Si-CH₃ | 1.842 - 1.862 | Provides baseline data for Si-C bonds in this environment. | |

| Me₃Si-HMPA⁺ Cation cas.cn | Si-CH₃ | 1.826 - 1.844 | Shorter Si-CH₃ bonds indicate the influence of the cationic center. |

| P-O (in complex) | 1.545 | Elongation of the P-O bond upon complexation with the silicon center. |

Chromatographic and Separation Techniques for Reaction Optimization and Purity Assessment

Chromatographic and other separation techniques are fundamental tools for both analyzing the composition of a reaction mixture and for isolating the final product in a pure form.

Gas Chromatography (GC): Given the volatility of this compound and many of its precursors and products, GC is the premier analytical technique for assessing reaction progress and purity. thescipub.com A small aliquot from the reaction mixture can be injected into the GC, which separates the components based on their boiling points and interactions with the stationary phase. researchgate.net By comparing the retention times and peak areas to known standards, the identity and relative amounts of each component can be determined. This allows chemists to optimize reaction conditions—such as temperature, reaction time, and catalyst loading—to maximize the yield of the desired product and minimize byproducts. researchgate.netthescipub.com

Distillation: On a preparative scale, distillation is the primary method for purifying this compound and separating it from solvents, unreacted starting materials, and less volatile byproducts. google.com For mixtures of silanes with close boiling points, fractional distillation using a column (e.g., a Vigreux column) is necessary to achieve high purity. reddit.com The efficiency of the separation is critical for obtaining a reagent-grade product suitable for subsequent synthetic applications.

Table 4: Use of GC for Reaction Analysis and Purity Assessment

| Compound | Typical Retention Time (min) | Application |

| Chloroform (Solvent/Reagent) | Low | Monitor reactant level |

| Chlorotrimethylsilane | Low | Monitor reactant consumption |

| This compound | Intermediate | Quantify product formation |

| Hexamethyldisiloxane (Byproduct) | Intermediate | Assess side reactions |

| Carbonyl Substrate | High | Monitor reactant consumption |

| Trichloromethylcarbinol Product | Highest | Quantify final product yield |

Note: Retention times are relative and depend on the specific GC column and conditions used.

Future Perspectives and Emerging Research Directions for Trimethyl Trichloromethyl Silane

Discovery of Novel Reactivity Modes and Synthetic Transformations

Research into trimethyl(trichloromethyl)silane, often abbreviated as TMS-CCl₃, continues to unveil new synthetic possibilities beyond its traditional role. A significant area of development is the use of in situ generation to access its reactivity without the need to isolate the challenging-to-handle reagent. organic-chemistry.org

A notable advancement is a scalable, one-pot procedure for synthesizing 2,2,2-trichloromethylcarbinols and their trimethylsilyl-protected precursors. organic-chemistry.org This method involves the in situ generation of this compound from chloroform (B151607) and chlorotrimethylsilane (B32843) using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures. organic-chemistry.org The generated TMS-CCl₃ then reacts with a variety of aldehydes and ketones. organic-chemistry.org This process is advantageous as it avoids exposing the carbonyl substrates to the strongly basic conditions typically required for such transformations and bypasses the isolation of the volatile and moisture-sensitive TMS-CCl₃. organic-chemistry.org The reaction is facilitated by a catalyst, such as tetra-n-butylammonium acetate (B1210297), to accelerate the addition to the carbonyl compound. organic-chemistry.org This transformation has shown high diastereoselectivity and has been successfully applied to a range of substrates, demonstrating its potential for large-scale synthesis. organic-chemistry.org

Another emerging area of reactivity is the use of this compound in Michael addition reactions. Under mild conditions catalyzed by tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT), it can add to cyclic and acyclic nitroalkenes, providing a route to functionalized organosilicon compounds.

These developments highlight a trend towards discovering more controlled and versatile ways to utilize the reactive trichloromethyl group, expanding the synthetic chemist's toolkit for creating complex molecules. organic-chemistry.org

| Synthetic Transformation | Reagents | Key Features | Reference |

| Synthesis of 2,2,2-trichloromethylcarbinols | Chloroform, Chlorotrimethylsilane, LiHMDS, Aldehyde/Ketone | In situ generation of TMS-CCl₃; avoids isolation of reagent; scalable. | organic-chemistry.org |

| Michael Addition | Nitroalkene, TBAT catalyst | Mild reaction conditions; formation of functionalized organosilanes. |

Sustainable and Environmentally Benign Applications of this compound

The principles of green chemistry are increasingly influencing the direction of organosilicon research. While this compound itself presents handling challenges due to its reactivity with water to form hydrochloric acid, research is indirectly paving the way for more sustainable applications. wikipedia.orginchem.org

A major driving force in materials science is the search for alternatives to persistent and potentially harmful substances like per- and poly-fluoroalkyl substances (PFAS). mdpi.com Organosilane-based coatings are emerging as a promising fluorine-free option for creating water-repellent surfaces on textiles and other materials. mdpi.com Research into eco-friendly hybrid organic-inorganic treatments using compounds like triethoxy(octyl)silane demonstrates a viable path toward durable water-repellent finishes. mdpi.com This broader trend creates opportunities for this compound and its derivatives to be explored in the development of new functional materials that have a reduced environmental footprint compared to incumbent technologies.

Development of New Derivatives and Related Organosilicon Reagents

The versatility of organosilicon chemistry stems from the ability to modify the groups attached to the silicon atom, thereby tuning the reagent's reactivity and physical properties. Research into this compound is part of a broader exploration of organosilicon compounds used in synthesis and materials science. wikipedia.orgchemimpex.comanshulchemicals.com

The development of new derivatives is a key future direction. By altering the alkyl groups on the silicon or substituting the chlorine atoms on the methyl group, new reagents with tailored properties could be created. This is analogous to the wide family of existing organosilicon compounds, each with specific applications:

Methyltrichlorosilane (B1216827) (CH₃SiCl₃) : A crucial precursor for cross-linked siloxane polymers and resins used in high-temperature electrical insulation and water-repellent surface treatments. wikipedia.org

Chlorotrimethylsilane ((CH₃)₃SiCl) : Widely used as a protecting agent for polar functional groups like alcohols and amines in organic synthesis, and for preparing volatile derivatives for gas chromatography. wikipedia.org

(Chloromethyl)trimethylsilane ((CH₃)₃SiCH₂Cl) : A versatile reagent for introducing the trimethylsilyl (B98337) (TMS) protecting group and as a building block in the synthesis of pharmaceuticals and agrochemicals. anshulchemicals.com

Emerging research in areas like 3D printing highlights the potential for novel silane (B1218182) derivatives. researchgate.net Scientists are designing new photoinitiators, including silicon-containing molecules, for light-cured resins. researchgate.net This suggests a potential future where derivatives of this compound could be developed for advanced applications in additive manufacturing and polymer science.

Addressing Challenges and Identifying Opportunities in Trichloromethylsilane Research

Significant challenges remain in the handling and application of this compound, which in turn create opportunities for innovation. The primary challenge is the compound's high reactivity, particularly its sensitivity to moisture. organic-chemistry.org It readily hydrolyzes, releasing corrosive hydrogen chloride gas, which complicates its storage and use and requires anhydrous conditions for most reactions. wikipedia.orginchem.orgnj.gov

The development of robust in situ generation methods is a direct and successful response to this challenge, transforming a difficult-to-handle reagent into a readily accessible synthetic tool. organic-chemistry.org This approach represents a major opportunity for expanding the compound's use in both academic and industrial settings.

Further opportunities lie in the following areas:

Catalyst Development : Designing new catalysts could enable milder reaction conditions and expand the scope of transformations possible with this compound, potentially allowing it to be used with more sensitive functional groups.

New Applications in Materials Science : Leveraging its reactivity to create novel polymers or surface modifications is a significant area for future growth. The need for stable, water-repellent, and heat-resistant materials provides a fertile ground for exploring new applications. wikipedia.org

Expanding Synthetic Utility : While its use in forming trichloromethylcarbinols is established, there is an opportunity to discover new reaction pathways and apply it to a wider range of synthetic problems, such as in the synthesis of complex pharmaceutical intermediates or agrochemicals. organic-chemistry.organshulchemicals.com

By focusing on overcoming its inherent reactivity challenges, researchers can unlock the full potential of this compound as a valuable reagent in modern organic and materials chemistry.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Trimethyl(trichloromethyl)silane in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or silane-functionalization reactions. For example, reactions may employ chloromethyl precursors with trimethylsilylating agents under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Lewis acid catalysts, such as boron trifluoride etherate, can enhance reactivity . Purification often involves distillation or column chromatography to isolate the product from unreacted starting materials or side products .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Avoid exposure to moisture, strong oxidizers, or bases, as these may trigger decomposition or hazardous reactions. Use fume hoods and personal protective equipment (PPE) during handling, and monitor for signs of instability (e.g., gas evolution or discoloration) .

Advanced Research Questions

Q. What strategies can be employed to enhance the reactivity of this compound in generating trichloromethyl anions?

- Methodological Answer : While this compound exhibits low reactivity in anion generation compared to chloroform/n-BuLi systems , optimizing conditions can improve outcomes:

- Temperature Modulation : Gradually increase reaction temperatures post-anion generation (e.g., from -95°C to -60°C) to balance reactivity and selectivity.

- Excess Reagents : Use a 2–3x molar excess of the silane to drive the reaction forward.

- Additives : Introduce Lewis acids (e.g., BF₃·OEt₂) to activate electrophilic sites, though this may shift reaction pathways (e.g., lactone vs. epoxide opening) .

Q. How can researchers analyze and mitigate unexpected byproduct formation when using this compound in epoxide-opening reactions?

- Methodological Answer :

- Byproduct Identification : Use GC-MS or NMR to detect chlorinated byproducts (e.g., chloride 11 in Scheme 3 of ), which may arise from competing nucleophilic attack by chloride ions.

- Mechanistic Insights : Apply the Fürst-Plattner rule to predict regioselectivity in epoxide-opening reactions. Steric hindrance from quasi-axial methyl groups can favor chloride attack over trichloromethyl anion insertion .

- Mitigation : Adjust steric bulk in substrates or use alternative anion sources (e.g., LiHMDS) to suppress competing pathways.

Data Contradiction Analysis

Q. Why do conflicting results arise in trichloromethyl anion generation methods using this compound versus chloroform/n-BuLi?

- Analysis :

- Reactivity Differences : The silane’s low reactivity compared to chloroform/n-BuLi leads to incomplete anion formation, necessitating excess reagents or additives (Table 1) .

- Side Reactions : Competing pathways (e.g., chloride ion attack) dominate in silane-based systems, while chloroform/n-BuLi provides a cleaner anion source.

- Resolution : Cross-validate results using multiple anion-generation methods and characterize intermediates via in-situ spectroscopic techniques (e.g., IR or cryo-NMR).

Table 1 : Comparison of Anion-Generation Methods

| Method | Reactivity | Byproduct Risk | Optimal Conditions |

|---|---|---|---|

| Silane + LiHMDS | Low | High | -60°C, excess silane |

| Chloroform + n-BuLi | High | Moderate | -95°C, BF₃·OEt₂ |

Mechanistic Insights

Q. What role does steric hindrance play in the regioselectivity of this compound reactions?

- Answer : The trimethylsilyl group introduces steric bulk, directing nucleophilic attack to less hindered sites. For example, in bicyclic epoxides, axial methyl groups block trichloromethyl anion access, favoring trans-diaxial chloride attack instead . Computational modeling (e.g., DFT) can predict steric effects in complex substrates.

Application-Specific Considerations

Q. How does this compound compare to analogous silanes in material science applications?

- Answer : Unlike phenylethynyl-substituted silanes (e.g., Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-), this compound’s trichloromethyl group enhances electrophilicity, making it suitable for cross-coupling or polymerization reactions. However, its lower thermal stability may limit high-temperature applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.